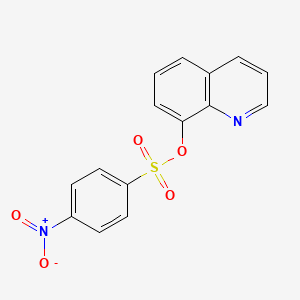![molecular formula C20H18N2O7 B2451070 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034236-72-9](/img/structure/B2451070.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxins and furans are members of the polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) families . They are unintentionally produced during various combustion processes and have received significant attention due to their negative impact on human health and the environment .
Synthesis Analysis
These compounds are unintentionally produced during the manufacturing of chemicals, mainly pesticides and chlorinated compounds . Major emission sources include waste incinerators, metal production industries, chemical synthesis processes, automobiles, and uncontrolled combustion of waste, wood, coal, peat, etc .Molecular Structure Analysis
Both dioxins and furans are structurally related hydrocarbons . They exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Chemical Reactions Analysis
The major emission sources of these compounds have been observed to be processes where substances are combusted at high temperatures . This includes waste incineration, metal production, chemical synthesis, and uncontrolled combustion of various materials .Physical And Chemical Properties Analysis
Dioxins and furans extensively exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Scientific Research Applications
Synthesis and Polymer Applications
Research on hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans highlights the synthesis of novel compounds using electrophilic and/or nucleophilic aromatic substitution reactions. The resulting compounds have been explored for applications in developing selective single-stranded DNA aptamers for photonic biosensor applications, indicating potential utility in monitoring environmental pollutants with serious health implications (Kalantzi et al., 2021).
Environmental Impact and Toxicology
The environmental persistence and toxicological impact of dioxins, furans, and their nitrogenated analogues have been extensively studied. These compounds are recognized as persistent organic pollutants with detrimental effects on public health and the economy. Research efforts are directed towards understanding their sources, toxic mechanisms, environmental behavior, and pathways for detoxification. This knowledge is critical for developing strategies to mitigate their presence in the environment and reduce exposure risks (Kirkok et al., 2020).
Advanced Materials and Chemical Synthesis
Innovations in the synthesis of bio-based benzoxazine monomers from furfurylamine indicate progress towards creating fully bio-based polymers with enhanced thermal and mechanical properties. Such research underscores the potential of furan derivatives in developing new materials that are sustainable and possess desirable performance characteristics (Wang et al., 2012).
Drug Discovery and Pharmaceutical Applications
While the direct application in drug discovery for the specific compound was not found, the synthesis and evaluation of dibenzofuran- and carbazole-substituted oximes for their cytotoxic and antiplatelet activities provide an example of how structurally related compounds are being investigated for therapeutic purposes. These studies contribute to the understanding of molecular frameworks that could lead to the development of new pharmacologically active agents (Wang et al., 2004).
Mechanism of Action
Dioxins and furans can travel long distances when released into the atmosphere and deposit in soil, water bodies, and sediments, resulting in their global dispersion . They have been associated with a variety of adverse health effects, including cancer, reproductive issues, and developmental abnormalities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c23-18(19(24)22-14-3-4-15-16(10-14)28-9-8-27-15)21-12-20(25,13-5-7-26-11-13)17-2-1-6-29-17/h1-7,10-11,25H,8-9,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXNZPMKZXWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)
![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)


![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2450999.png)
![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)
![3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride](/img/structure/B2451003.png)
![Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2451004.png)

